molecular formula C5H4ClNOS B3030241 1-(2-Chlorothiazol-5-yl)ethanone CAS No. 885229-41-4

1-(2-Chlorothiazol-5-yl)ethanone

Cat. No. B3030241
CAS RN: 885229-41-4
M. Wt: 161.61
InChI Key: FEFASRDHSOUVEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2-Chlorothiazol-5-yl)ethanone, while not directly studied in the provided papers, is related to a class of compounds that have been synthesized and characterized for various applications. The papers provided focus on compounds with similar structural motifs, such as chlorinated aromatic rings and ketone functionalities, which are often key intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of related compounds involves nucleophilic substitution reactions and one-pot reactions. For instance, the preparation of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one was achieved through nucleophilic substitution, optimizing reaction conditions to afford high yields suitable for industrial application . Similarly, a one-pot reaction was employed to synthesize 2,2-dichloro-1-[3-(2,2-dichloro-acetyl)-2-(4-methoxy-phenyl)-imidazolidin-1-yl]-ethanone, demonstrating the efficiency of such methods in constructing complex molecules .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(2-Chlorothiazol-5-yl)ethanone has been elucidated using various spectroscopic techniques. For example, the structure of the novel dichloro-imidazolidin-ethanone derivative was confirmed by 1H NMR, MS, FTIR, and X-ray crystallography . These techniques are crucial for determining the geometry and electronic structure of the molecules, which in turn influence their reactivity and potential applications.

Chemical Reactions Analysis

The chemical reactivity of such compounds is often explored through their interaction with biological targets. The molecular docking study of a pyrazole derivative revealed potential inhibitory activity against kinesin spindle protein (KSP), with the negative electrostatic potential regions indicating possible sites for electrophilic attack . This suggests that compounds with similar structural features may also exhibit interesting biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The vibrational spectra and HOMO-LUMO analysis of the pyrazole derivative provide insights into its nonlinear optical properties and charge transfer characteristics . The high purity and yield of the triazole derivative, as confirmed by GC-MS and NMR, highlight the importance of these properties in the context of industrial synthesis and application .

Scientific Research Applications

Synthesis and Biological Activities

  • Novel thiazole derivatives of DHPMs, including 1-(2-chlorothiazol-5-yl)ethanone, have been synthesized, showing moderate to weak fungicidal and insecticidal activities (Xiao-fei Zhu & De-Qing Shi, 2008).

Structural Characterization and Biological Activity

  • 1-(2-Chlorothiazol-5-yl)ethanone derivatives demonstrate potential as fungicides, as indicated by research involving crystal structure and biological activity analysis (Yuanyuan Liu et al., 2012).

Key Intermediate for Agricultural Fungicide

  • The compound serves as a key intermediate in the synthesis of prothioconazole, a promising agricultural fungicide, with efficient and high-yield production suitable for industrial application (H. Ji et al., 2017).

Antifungal Agent Development

  • Derivatives of 1-(2-chlorothiazol-5-yl)ethanone exhibit antifungal properties, comparable to known antifungal agents, and are being explored as orally active antifungal agents (R. Dyer et al., 1983).

Anticholinesterase Activity

  • Certain derivatives have been studied for their anticholinesterase activities, with some compounds showing notable inhibitory effects (Usama Abu Mohsen et al., 2014).

Immunomodulatory and Cytotoxic Properties

  • Some derivatives exhibit potent immunosuppressive and immunostimulatory effects on immune cells, as well as cytotoxicity against various cancer cell lines, highlighting their potential in immunomodulation and cancer research (H. Abdel‐Aziz et al., 2011).

Anti-Breast Cancer Potential

  • Research has identified derivatives with promising activities against breast cancer cells, suggesting potential applications in cancer treatment (Huda K. Mahmoud et al., 2021).

Safety And Hazards

The compound is classified as dangerous with hazard statements H301-H311-H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(2-chloro-1,3-thiazol-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNOS/c1-3(8)4-2-7-5(6)9-4/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFASRDHSOUVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601303182
Record name 1-(2-Chloro-5-thiazolyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorothiazol-5-yl)ethanone

CAS RN

885229-41-4
Record name 1-(2-Chloro-5-thiazolyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885229-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloro-5-thiazolyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-chlorothiazole (2.5 g, 21 mmol) in THF (10 mL) was added dropwise to a chilled (−75° C.) 2.5 M hexanes solution of n-BuLi (9.2 mL, 23 mmol) in THF (70 mL). After the addition was complete the reaction mixture was stirred for 1 hr. Then a solution of N-methoxy-N-methylacetamide (2.4 g, 23 mmol) in THF (5 mL) was added. The reaction was allowed to stir overnight while warming to 25° C. The reaction was diluted with H2O and thrice extracted with ethyl ether. The organic portions were combined, washed with brine and then dried (Na2SO4). Filtration and removal of solvent gave a residue that was purified by flash chromatography on silica eluting with 5 percent Et2O in pentane, affording product as a white solid, 2.5 g, 15.5 mmol, 73 percent yield.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
9.2 mL
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

2-Chloro-thiazole-5-carbaldehyde (1.00 g., 6.77 mmol) was dissolved in THF (10 mL) and cooled to −78° C. MeMgBr (2.26 mL of a 3.0 M solution in Et2O, 6.78 mmol) was added dropwise. The mixture was stirred at −78° C. for 30 min and then allowed to slowly warm to −20° C. over a further 30 min. The reaction was quenched by the addition of EtOAc (2 mL), allowed to warm to 20° C., and 2 M hydrochloric acid (20 mL) was added. The mixture was poured into water (200 mL) and extracted into DCM (200 mL), dried (Na2SO4) and concentrated. The residue was dissolved in reagent grade acetone (20 mL), cooled in an ice bath, and Jones' reagent (3.0 mL of a 2.67 M solution) was added dropwise. The mixture was stirred for 16 h, allowing to warm to 20° C., and then quenched with IPA (5 mL), poured into saturated aqueous NaHCO3 (200 mL) and extracted with EtOAc (2×100 mL). The EtOAc extracts were dried (Na2SO4) and concentrated to give pure product (800 mg, 73%) as a somewhat volatile white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
73%

Synthesis routes and methods III

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of 2-chlorothiazole (5.0 g, 42 mmol) in THF (10 mL) was added dropwise to a −78° C. solution of n-BuLi (2.5 M in hexanes; 18.4 mL, 46 mmol) in THF (140 mL). The solution was stirred for 1 hour, and then N-methoxy-N-methylacetamide (4.7 g, 46 mmol) was added. The mixture was stirred for another hour, and then it was warmed to approximately 25° C. The reaction was quenched by the addition of a saturated aqueous ammonium chloride solution and extracted with ether (3×75 mL). The organics were combined, washed with brine, filtered and then concentrated. The residue was purified by flash chromatography (20 percent ether/pentane on silica gel), yielding 5.9 grams of yellow semi-solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
18.4 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chlorothiazol-5-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2-Chlorothiazol-5-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(2-Chlorothiazol-5-yl)ethanone
Reactant of Route 4
1-(2-Chlorothiazol-5-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(2-Chlorothiazol-5-yl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(2-Chlorothiazol-5-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.